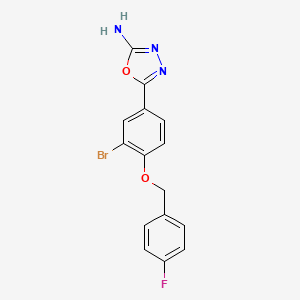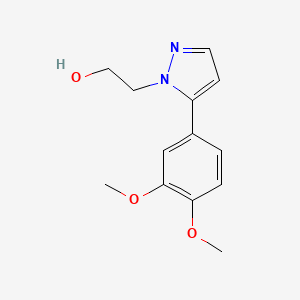
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethanol moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with a similar phenyl ring substitution but different functional groups.
5-Amino-pyrazoles: Compounds with a pyrazole ring and amino group, known for their diverse biological activities.
3,4-Dimethoxyphenylacetic acid: A compound with a similar phenyl ring substitution but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[5-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H16N2O3/c1-17-12-4-3-10(9-13(12)18-2)11-5-6-14-15(11)7-8-16/h3-6,9,16H,7-8H2,1-2H3 |
Clave InChI |
BOAHLYHCUOETFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=NN2CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


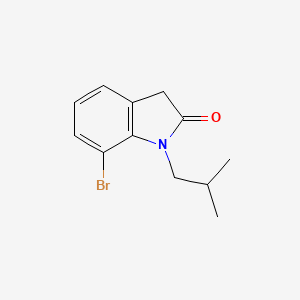
![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
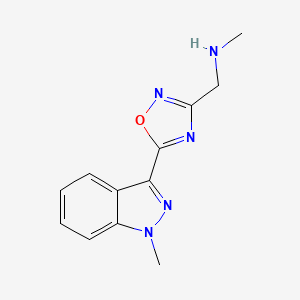
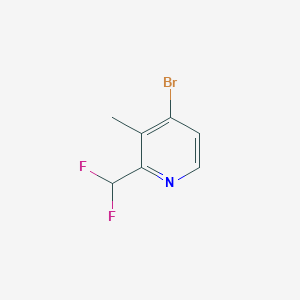
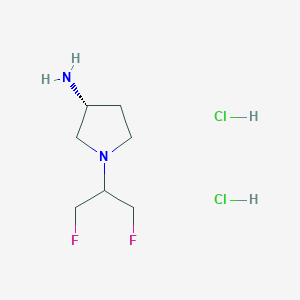
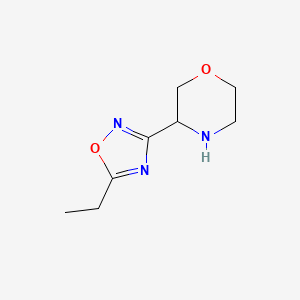
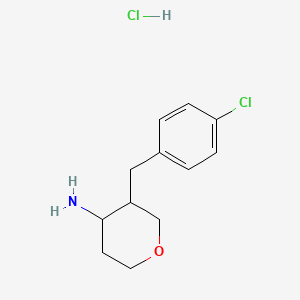
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
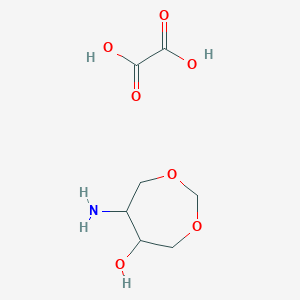
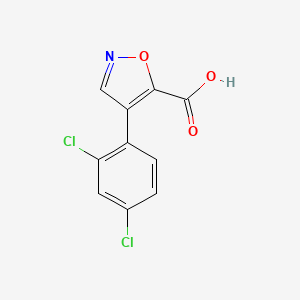

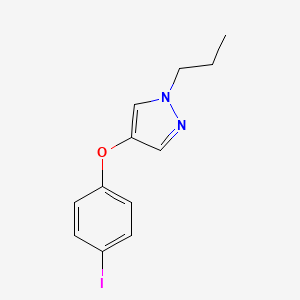
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
